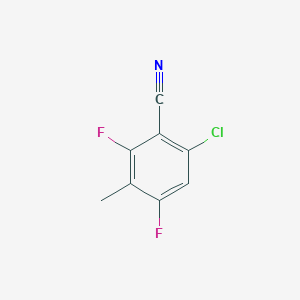

6-Chloro-2,4-difluoro-3-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-difluoro-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCJCQVZPJNKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile

Strategic Approaches to the Synthesis of Halogenated Benzonitriles

The synthesis of halogenated benzonitriles is a significant area of organic chemistry, driven by their utility as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. The strategies for their synthesis are diverse, reflecting the need to control the placement of various functional groups on the aromatic ring.

De novo synthetic routes involve the construction of the aromatic ring itself from acyclic precursors. While generally more complex than derivatization strategies, these methods offer the advantage of installing the desired substitution pattern from the outset, potentially avoiding issues with regioselectivity in later steps. One such approach involves the reaction of substituted cyclobutenes with difluorocarbene to produce 1,3-difluorobenzenes. jmu.edujmu.edu This method is notable because the fluorine atoms, originating from the difluorocarbene, end up in a meta relationship on the newly formed benzene (B151609) ring. jmu.edujmu.edu While not a direct synthesis of the target molecule, this strategy exemplifies the construction of a core halogenated aromatic structure that could be further functionalized.

A more common and often more practical approach is the derivatization of existing aromatic compounds. This involves the sequential introduction of the required functional groups onto a simpler, often commercially available, aromatic starting material. Key transformations in the synthesis of halogenated benzonitriles include the introduction of the nitrile group and the halogen atoms.

The nitrile group is frequently introduced via the Sandmeyer reaction, which converts an aromatic amine (aniline derivative) into a benzonitrile (B105546). wikipedia.orgmasterorganicchemistry.comnih.gov This reaction proceeds through the formation of a diazonium salt from the aniline (B41778), followed by treatment with a copper(I) cyanide catalyst. wikipedia.orgmasterorganicchemistry.com This method is highly versatile and allows for the introduction of the nitrile group into a wide variety of substituted anilines. wikipedia.org

Halogenation of the aromatic ring is typically achieved through electrophilic aromatic substitution. Reagents and conditions can be chosen to selectively introduce chlorine, bromine, or other halogens at specific positions, guided by the electronic and steric effects of the substituents already present on the ring.

Established Synthetic Pathways for 6-Chloro-2,4-difluoro-3-methylbenzonitrile

While a specific, detailed industrial synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be constructed based on established and reliable organic transformations. The following pathway represents a logical multi-step synthesis starting from a readily available precursor.

A feasible synthetic route to this compound can be envisioned starting from 2,4-difluoro-3-methylaniline (B1590717). This precursor provides the core structure with the correct arrangement of the fluoro and methyl groups. The synthesis would then involve the introduction of the nitrile group, followed by a regioselective chlorination.

An alternative starting point could be 1,3-difluoro-2-methylbenzene. nih.gov This would require an additional step to introduce a functional group that can be converted to the nitrile, such as formylation to an aldehyde, followed by conversion to the nitrile.

The proposed pathway, starting from 2,4-difluoro-3-methylaniline, is outlined below:

Scheme 1: Proposed Synthesis of this compound

This two-step sequence is strategically sound as it first installs the nitrile group and then proceeds with the chlorination. The directing effects of the substituents in the intermediate will be crucial for the success of the final step.

Step 1: Synthesis of 2,4-Difluoro-3-methylbenzonitrile (B1589105) via Sandmeyer Reaction

The conversion of 2,4-difluoro-3-methylaniline to 2,4-difluoro-3-methylbenzonitrile can be effectively achieved using the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This well-established method is a cornerstone for the synthesis of benzonitriles from anilines.

The reaction proceeds in two stages:

Diazotization: The aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form a diazonium salt.

Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group by a cyanide group, yielding the desired benzonitrile.

| Reaction Step | Starting Material | Reagents | Product |

| Sandmeyer Reaction | 2,4-Difluoro-3-methylaniline | 1. NaNO₂, HCl 2. CuCN | 2,4-Difluoro-3-methylbenzonitrile |

Step 2: Synthesis of this compound via Electrophilic Aromatic Substitution

The final step in the proposed synthesis is the chlorination of 2,4-difluoro-3-methylbenzonitrile to yield the target compound. This transformation is an electrophilic aromatic substitution reaction.

In this key step, the regioselectivity of the chlorination is governed by the directing effects of the substituents already present on the benzene ring: the two fluorine atoms, the methyl group, and the nitrile group.

Fluorine atoms: Halogens are deactivating but ortho-, para-directing.

Methyl group: An alkyl group is activating and ortho-, para-directing.

Nitrile group: The nitrile group is strongly deactivating and meta-directing.

Considering the combined effects, the position for electrophilic attack is determined by the interplay of these directing influences. The position C6 is ortho to one fluorine atom and para to the other, and meta to the deactivating nitrile group. The activating methyl group is at C3. The substitution at C6 is sterically accessible. Therefore, chlorination is expected to occur predominantly at the C6 position.

The chlorination can be carried out using a variety of chlorinating agents in the presence of a Lewis acid catalyst.

| Reaction Step | Starting Material | Reagents | Product |

| Electrophilic Chlorination | 2,4-Difluoro-3-methylbenzonitrile | Cl₂, Lewis Acid (e.g., FeCl₃ or AlCl₃) | This compound |

The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure high yield and selectivity, minimizing the formation of undesired isomers.

Key Reaction Steps and Intermediate Transformations

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a pivotal mechanism in the synthesis of halogenated aromatic compounds. In the context of synthesizing this compound, SNAr reactions are particularly relevant for the introduction of the fluorine atoms, which are often installed via halogen exchange (Halex) reactions. This process typically involves the displacement of a chloro or nitro group by a fluoride (B91410) ion, sourced from reagents like potassium fluoride (KF) or cesium fluoride (CsF).

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The cyano (-CN) and nitro (-NO₂) groups are potent activators for SNAr.

In a potential synthetic route to the target molecule, a precursor such as a dichlorofluorotoluene derivative could undergo nucleophilic substitution to introduce a second fluorine atom. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond.

| Reaction Type | Reagents | Typical Conditions | Role in Synthesis |

| Halogen Exchange (Halex) | KF, CsF | High temperatures, polar aprotic solvents (e.g., DMSO, sulfolane) | Introduction of fluorine atoms by displacing other halogens. |

| Nucleophilic displacement of a nitro group | KF | Phase-transfer catalyst may be required | Fluorination of an activated aromatic ring. |

Nitrilation Reactions for Cyano Group Introduction

The introduction of the cyano (-CN) group is a critical step in the synthesis of this compound. Several methods are available for this transformation, with the Sandmeyer reaction being a classic and widely used approach. wikipedia.orgnih.gov

The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt (CuCN). wikipedia.orgnih.gov In a plausible synthesis of the target compound, a precursor like 6-chloro-2,4-difluoro-3-methylaniline (B2614712) would be treated with a diazotizing agent, such as nitrous acid (HNO₂, generated in situ from NaNO₂ and a strong acid like HCl), to form a diazonium salt. This intermediate is then reacted with CuCN to yield the desired benzonitrile. wikipedia.orgnih.gov

Alternative methods for introducing the cyano group include palladium-catalyzed cyanation reactions, which can be performed on aryl halides or triflates using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These methods often offer milder reaction conditions and broader substrate scope compared to the Sandmeyer reaction.

| Nitrilation Method | Starting Material | Key Reagents | Advantages |

| Sandmeyer Reaction | Primary aromatic amine | NaNO₂, HCl; CuCN | Well-established, reliable for many substrates. wikipedia.orgnih.gov |

| Palladium-catalyzed Cyanation | Aryl halide or triflate | Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂) | Milder conditions, good functional group tolerance. |

| Rosenmund-von Braun Reaction | Aryl halide | CuCN | High temperatures often required. |

Halogenation Strategies (Chlorination, Fluorination)

The introduction of the chloro and fluoro substituents onto the aromatic ring requires specific halogenation strategies that ensure the correct regiochemistry.

Chlorination: The chlorine atom can be introduced via electrophilic aromatic substitution on an electron-rich precursor. For instance, if starting with a difluoro-methylaniline, the amino group would be a strong activating group, directing the chlorination to the ortho and para positions. To achieve the desired 6-chloro substitution pattern, the directing effects of the existing substituents must be carefully considered. In some cases, a C-H chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst.

Fluorination: The introduction of fluorine atoms can be more challenging than other halogens. Direct fluorination with elemental fluorine is highly reactive and often unselective. A common and effective method is the Balz-Schiemann reaction, which is a variation of the Sandmeyer reaction. An aromatic amine is converted to its diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride.

Halogen exchange (Halex) reactions, as mentioned in the context of SNAr, are also a primary method for fluorination, especially in industrial settings. This involves treating a chlorinated aromatic compound with a fluoride source like KF at high temperatures.

| Halogenation Method | Target Halogen | Typical Reagents | Key Considerations |

| Electrophilic Chlorination | Chlorine | Cl₂, FeCl₃ or AlCl₃ | Directing effects of existing substituents are crucial for regioselectivity. |

| Sandmeyer-type Chlorination | Chlorine | NaNO₂, HCl; CuCl | Introduction of chlorine from an amino group. |

| Balz-Schiemann Reaction | Fluorine | HBF₄, NaNO₂; heat | Classic method for introducing fluorine from an amino group. |

| Halogen Exchange (Halex) | Fluorine | KF, CsF | Requires an activated aromatic ring and high temperatures. |

Methylation Methodologies

The methyl group on the target molecule can either be present in the starting material or introduced during the synthesis. If a starting material like 2,4-difluorotoluene (B1202308) is used, the methyl group is already in place. However, if the synthesis starts with a non-methylated precursor, a methylation step is necessary.

Traditional Friedel-Crafts alkylation using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃) is a common method for introducing methyl groups to aromatic rings. However, this reaction can suffer from issues like polysubstitution and rearrangement.

More modern approaches involve catalytic C-H methylation. These methods offer greater selectivity and functional group tolerance. For example, palladium-catalyzed cross-coupling reactions can be used to methylate aryl halides. Recent advancements also include direct C-H methylation of arenes using various methyl sources, sometimes facilitated by transition metal catalysts or photoredox catalysis.

| Methylation Method | Reagents | Advantages/Disadvantages |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Well-established but can lead to polysubstitution and rearrangements. |

| Cross-Coupling Reactions | Aryl halide, methylating agent (e.g., CH₃-B(OH)₂), Pd catalyst | Milder conditions, good selectivity. |

| Catalytic C-H Methylation | Arene, methyl source, catalyst | High atom economy, direct functionalization. |

Novel and Emerging Synthetic Approaches

The synthesis of complex molecules like this compound is continually being improved by the development of novel and more efficient synthetic methods. These emerging approaches often focus on improving selectivity, reducing waste, and simplifying reaction procedures.

Catalytic Methods for Site-Selective Functionalization

Recent advances in catalysis have enabled the direct and site-selective functionalization of C-H bonds, which was previously a significant challenge in organic synthesis. For the synthesis of the target molecule, these methods could potentially streamline the introduction of the chloro, methyl, or even cyano groups, bypassing the need for pre-functionalized starting materials.

For instance, transition metal-catalyzed C-H chlorination can provide a direct route to aryl chlorides with high regioselectivity, often guided by a directing group on the substrate. Similarly, catalytic C-H methylation offers a more atom-economical approach compared to traditional methods.

Photoredox catalysis has also emerged as a powerful tool for a variety of transformations, including fluorination and methylation, under mild reaction conditions. These methods utilize light to generate reactive intermediates that can then engage in the desired bond-forming reactions.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

In the context of synthesizing this compound, green chemistry principles can be applied in several ways:

Use of Safer Reagents: Replacing highly toxic reagents, such as certain cyanide sources, with safer alternatives is a key consideration. For example, the development of cyanide-free nitrilation methods is an active area of research.

Solvent Selection: The use of greener solvents, such as ionic liquids or water, or minimizing solvent use altogether, can significantly reduce the environmental impact of a synthesis.

Catalysis: The use of catalysts, especially those that can be recycled and reused, is a cornerstone of green chemistry as it reduces the generation of stoichiometric waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure, such as those facilitated by photocatalysis, can reduce the energy consumption of a synthesis.

Flow chemistry is another emerging technology that aligns with green chemistry principles. By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. The synthesis of nitriles using flow chemistry has been demonstrated as a safer and more efficient alternative to traditional batch processes.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are increasingly explored in chemical synthesis due to their environmental and economic benefits, such as reduced waste, lower costs, and often, accelerated reaction rates. For the cyanation of aryl halides, solvent-free conditions can be particularly advantageous, especially when dealing with high-boiling substrates.

In the context of synthesizing this compound, a solvent-free approach would likely involve heating the precursor, 1,6-dichloro-2,4-difluoro-3-methylbenzene, with a cyanide salt and a phase-transfer catalyst or within a molten salt mixture. The use of a high-boiling point aprotic polar solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) can also be employed to achieve the high temperatures often required for the activation of less reactive aryl chlorides. google.com Research on the synthesis of similar halogenated benzonitriles has demonstrated the feasibility of such conditions. For instance, the production of 2,6-difluorobenzonitrile (B137791) from 2,6-dichlorobenzonitrile (B3417380) has been successfully carried out in sulfolane at elevated temperatures. google.com

Table 1: Comparison of Reaction Conditions for Aryl Halide Cyanation

| Condition | Advantages | Disadvantages |

|---|---|---|

| Conventional Solvent | Good control over reaction temperature; Solubilizes reactants and catalysts. | Generates solvent waste; May require higher temperatures and longer reaction times. |

| Solvent-Free/High Boiling Point Solvent | Reduced environmental impact; Potential for faster reaction rates; Simplified product isolation. | Potential for side reactions at high temperatures; Challenges in heat transfer for large-scale reactions. |

Catalyst Efficiency and Reusability

The efficiency and reusability of the catalyst are critical factors for the industrial viability of any synthetic process. In palladium-catalyzed cyanation reactions, the choice of ligand plays a crucial role in determining the catalyst's activity and stability. researchgate.net For the cyanation of aryl chlorides, which are generally less reactive than their bromide or iodide counterparts, highly active catalyst systems are required. acs.org

Modern catalyst systems often utilize bulky, electron-rich phosphine (B1218219) ligands that promote the oxidative addition of the aryl chloride to the palladium center and facilitate the subsequent reductive elimination of the benzonitrile product. organic-chemistry.org The efficiency of these catalysts can be exceptional, with some systems demonstrating high turnover numbers and the ability to function at low catalyst loadings. organic-chemistry.orgrsc.org

The reusability of the catalyst is another important aspect. Heterogeneous catalysts, where the palladium is supported on a solid matrix such as charcoal, zeolites, or nanoparticles, offer the advantage of easy separation from the reaction mixture and potential for recycling. rsc.org Research has shown that palladium nanoparticles supported on zinc oxide can effectively catalyze the cyanation of aryl chlorides and can be recycled multiple times without a significant loss of activity. rsc.org

Table 2: Overview of Catalysts for Aryl Chloride Cyanation | Catalyst System | Key Features | |---|---| | Homogeneous (e.g., Pd(OAc)2 with phosphine ligands) | High activity and selectivity; Good functional group tolerance. acs.org | Difficult to separate from the reaction mixture. | | Heterogeneous (e.g., Pd on solid support) | Easy separation and potential for reusability. rsc.org | May exhibit lower activity compared to homogeneous catalysts. |

Mechanistic Investigations of Key Synthetic Reactions

The mechanism of palladium-catalyzed cyanation of aryl halides is generally understood to proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (in this case, 1,6-dichloro-2,4-difluoro-3-methylbenzene) to form a Pd(II)-aryl complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.

Transmetalation or Substitution: The cyanide anion replaces the chloride ligand on the palladium complex. When using cyanide salts like KCN, this is a direct substitution. With sources like K4[Fe(CN)6], a transmetalation process is involved.

Reductive Elimination: The benzonitrile product is formed by the elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

To fully characterize the molecular structure of 6-Chloro-2,4-difluoro-3-methylbenzonitrile, a suite of NMR experiments would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum would reveal the chemical environment of the protons in the molecule. It is expected that the methyl group protons would appear as a singlet, while the aromatic proton would exhibit coupling to the adjacent fluorine atoms, resulting in a more complex multiplet. The precise chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic environment and spatial relationships of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include the carbon of the nitrile group, the carbons of the aromatic ring, and the methyl group carbon. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chlorine, fluorine, methyl, and nitrile groups), and the carbon-fluorine coupling constants would provide further structural confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Assessment

Given the presence of two fluorine atoms in different positions on the aromatic ring, ¹⁹F NMR spectroscopy would be essential. This technique would show two distinct signals, and their chemical shifts would be indicative of their specific electronic surroundings. Furthermore, fluorine-fluorine and fluorine-proton coupling patterns would help to definitively assign their positions on the benzene (B151609) ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectral data.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, although in this specific molecule with only one aromatic proton, its utility would be in confirming couplings to any other nearby protons if present.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the methyl protons to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the methyl protons to the aromatic ring carbons and the aromatic proton to its neighboring carbons, ultimately confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum would identify the characteristic vibrational modes of the functional groups present in this compound. Key expected absorptions would include:

A sharp, strong band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.

Bands in the aromatic region (approximately 1400-1600 cm⁻¹) corresponding to C=C stretching vibrations within the benzene ring.

C-H stretching vibrations from the methyl group and the aromatic ring, typically appearing around 2850-3100 cm⁻¹.

Strong absorptions corresponding to C-F and C-Cl stretching, which would provide evidence for the halogen substituents.

Without access to the raw or processed spectral data from these analytical techniques, any attempt to populate the requested data tables and provide detailed research findings would be speculative and fall short of the required scientific accuracy. Further research or direct experimental analysis of the compound is needed to generate the information necessary for the requested article.

Raman Spectroscopy for Molecular Vibrational Modes and Lattice Dynamics

Expected Molecular Vibrational Modes:

The vibrational modes of this compound can be predicted by considering the contributions of its constituent parts: the substituted benzene ring, the nitrile group, the methyl group, and the halogen atoms.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretching vibration is expected to produce a strong and sharp band in the Raman spectrum, typically in the range of 2220-2240 cm⁻¹. This peak is often well-defined and serves as a clear identifier for the nitrile functionality.

Aromatic Ring: The benzene ring will exhibit several characteristic vibrational modes. These include ring breathing modes, which are often observed around 1000 cm⁻¹, and C-C stretching vibrations within the ring, typically appearing in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact frequencies and intensities of these modes.

Methyl Group (CH₃): The methyl group will contribute to the spectrum with its symmetric and asymmetric stretching vibrations, usually found in the 2850-3000 cm⁻¹ range. Bending vibrations of the methyl group are also expected at lower frequencies.

C-Halogen and C-F Bonds: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) stretching vibrations will also be present. C-Cl stretching modes are typically found in the 600-800 cm⁻¹ range, while C-F stretches appear at higher frequencies, generally between 1000 and 1400 cm⁻¹.

Lattice Dynamics: In the solid state, low-frequency Raman scattering (typically below 200 cm⁻¹) can provide insights into the lattice vibrations (phonons) of the crystal. These modes are related to the collective motions of the molecules within the crystal lattice and are sensitive to the crystal packing and intermolecular interactions.

A hypothetical data table for the expected prominent Raman shifts is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| Nitrile (C≡N) Stretch | 2220-2240 | Strong, Sharp |

| Aromatic C-C Stretch | 1400-1600 | Medium to Strong |

| Ring Breathing Mode | ~1000 | Medium |

| C-F Stretch | 1000-1400 | Medium |

| C-Cl Stretch | 600-800 | Medium |

| Methyl (CH₃) Bend | 1375-1450 | Weak to Medium |

| Methyl (CH₃) Stretch | 2850-3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak.

Expected HRMS Data:

| Ion Formula | Calculated Exact Mass | Isotope |

| C₈H₄³⁵ClF₂N | 187.0027 | M⁺ |

| C₈H₄³⁷ClF₂N | 188.9998 | M+2 |

The observation of this isotopic pattern with the expected mass difference and intensity ratio would provide strong evidence for the presence of one chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.

Plausible Fragmentation Pathways:

While no specific experimental data exists, the fragmentation of this compound would likely proceed through several key pathways:

Loss of a Chlorine Radical (•Cl): This would result in a fragment ion with a mass corresponding to the loss of approximately 35 or 37 Da from the molecular ion.

Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group would lead to a fragment ion with a mass 15 Da less than the molecular ion.

Loss of HCN: A common fragmentation pathway for aromatic nitriles involves the elimination of a neutral hydrogen cyanide molecule, resulting in a loss of 27 Da.

Loss of Fluorine: The loss of a fluorine atom (19 Da) is also a possible fragmentation pathway.

A hypothetical table of major fragment ions is presented below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M - Cl]⁺ | [C₈H₄F₂N]⁺ | ~152 |

| [M - CH₃]⁺ | [C₇HClF₂N]⁺ | ~172 |

| [M - HCN]⁺ | [C₇H₃ClF₂]⁺ | ~160 |

| [M - F]⁺ | [C₈H₄ClFN]⁺ | ~168 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

A single crystal X-ray diffraction study of this compound would yield a detailed molecular structure. The data obtained would allow for the precise measurement of all bond lengths, bond angles, and dihedral angles within the molecule. This would confirm the connectivity of the atoms and provide insights into the electronic effects of the various substituents on the geometry of the benzene ring.

Expected Structural Parameters:

| Parameter | Expected Value Range |

| C-C (aromatic) bond length | 1.38 - 1.40 Å |

| C-CN bond length | 1.43 - 1.46 Å |

| C≡N bond length | 1.14 - 1.16 Å |

| C-Cl bond length | 1.72 - 1.75 Å |

| C-F bond length | 1.34 - 1.37 Å |

| C-CH₃ bond length | 1.50 - 1.53 Å |

| C-C-C (ring) bond angle | ~120° |

| C-C-CN bond angle | ~120° |

The planarity of the benzene ring and the orientation of the substituents relative to the ring would be determined by the dihedral angles.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way in which molecules of this compound pack in the solid state is governed by intermolecular interactions. These interactions are crucial for understanding the physical properties of the crystalline material.

Potential Intermolecular Interactions and Packing Motifs:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of electron-withdrawing fluorine and chlorine atoms can influence the nature of these interactions.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, acting as electrophilic halogen bond donors to interact with nucleophilic sites on neighboring molecules, such as the nitrogen atom of the nitrile group.

Dipole-Dipole Interactions: The polar C-F, C-Cl, and C≡N bonds will create molecular dipoles, leading to dipole-dipole interactions that influence the crystal packing.

C-H···N and C-H···F Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the nitrile nitrogen or fluorine atoms as acceptors are also expected to play a role in stabilizing the crystal structure.

Computational and Theoretical Studies on 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energies, and electronic properties with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency. DFT calculations for 6-Chloro-2,4-difluoro-3-methylbenzonitrile would involve determining the electron density to derive properties such as the ground-state energy and the optimized molecular geometry.

The process begins with an initial guess of the molecular structure, which is then iteratively optimized to find the minimum energy conformation. This optimization provides key geometric parameters like bond lengths, bond angles, and dihedral angles. For substituted benzonitriles, DFT methods can accurately predict the slight distortions in the benzene (B151609) ring caused by various substituents. Functionals such as B3LYP and M06-2X are commonly employed for these types of calculations, often in conjunction with Pople-style basis sets like 6-311++G(d,p). The electronic structure analysis derived from DFT also includes the distribution of atomic charges, which is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative DFT Functionals for Electronic Structure Calculations

| Functional | Type | Common Applications |

| B3LYP | Hybrid GGA | General purpose, good for geometries and frequencies. |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and non-covalent interactions. |

| PBE0 | Hybrid GGA | Often used for solid-state physics and electronic properties. |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, good for non-covalent interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation, providing highly accurate results, albeit at a greater computational expense than DFT.

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure and to benchmark the results from DFT methods. For instance, while HF theory provides a foundational approximation, it neglects electron correlation. Post-HF methods like MP2 and CCSD(T) incorporate correlation effects, which are essential for accurately predicting reaction energies and intermolecular forces. These high-accuracy methods are particularly valuable for validating the performance of more cost-effective DFT functionals for a specific class of molecules.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly influences the accuracy and the computational cost. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets can describe the distribution of electrons more accurately but require significantly more computational resources.

For a molecule like this compound, which contains atoms with lone pairs (F, Cl, N), it is important to use polarized and diffuse functions.

Polarization functions (e.g., the 'd' in 6-31G(d)) allow for non-spherical distortion of atomic orbitals, which is necessary to describe chemical bonds accurately.

Diffuse functions (e.g., the '+' in 6-31+G(d)) are large, spread-out functions that are crucial for describing anions and weak non-covalent interactions.

The selection involves a trade-off: a minimal basis set like STO-3G is computationally fast but provides only qualitative results. In contrast, a triple-zeta basis set like aug-cc-pVTZ offers high accuracy but is computationally demanding. A common compromise for molecules of this size is a Pople-style basis set like 6-311++G(d,p) or a Dunning correlation-consistent basis set like cc-pVDZ.

Table 2: Comparison of Common Basis Sets in Quantum Chemistry

| Basis Set | Description | Typical Use Case | Computational Cost |

| 6-31G(d) | Double-zeta, polarized | Routine geometry optimizations and frequency calculations. | Moderate |

| 6-311++G(d,p) | Triple-zeta, polarized, with diffuse functions | High-accuracy calculations on medium-sized molecules, good for energies. | High |

| cc-pVDZ | Correlation-consistent, double-zeta | Calibrated for recovering electron correlation energy. | Moderate-High |

| cc-pVTZ | Correlation-consistent, triple-zeta | High-accuracy benchmark calculations. | Very High |

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and chemical reactivity of molecules. Analysis of the frontier molecular orbitals and the nature of chemical bonds gives deep insight into a molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack, respectively.

For this compound, the HOMO is expected to be distributed primarily over the π-system of the aromatic ring. The LUMO is also likely to be a π* orbital of the ring, with significant contributions from the electron-withdrawing cyano group (-C≡N).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The HOMO-LUMO gap can be calculated using DFT and is often used to interpret electronic absorption spectra, as it relates to the lowest-energy electronic transition.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the calculated wavefunction into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. This method provides a detailed picture of charge distribution and intramolecular interactions.

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the effects of the electronegative fluorine, chlorine, and nitrogen atoms on the electron density of the aromatic ring and methyl group. The analysis also details the hybridization of each atomic orbital, providing insight into the bonding structure.

Furthermore, NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions. It identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, it can reveal stabilizing interactions between the lone pairs of the halogen atoms and the antibonding orbitals (σ* or π*) of the aromatic ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Vibrational Frequency Calculations and Spectroscopic Prediction

Computational chemistry provides powerful tools for the investigation of molecular vibrational frequencies and the prediction of spectroscopic properties. For this compound, theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding its vibrational behavior. These computational approaches can model the infrared (IR) and Raman spectra of the molecule, offering insights that complement and aid in the interpretation of experimental spectroscopic data.

Methodologies such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, often paired with a basis set like 6-311++G(d,p), are commonly used for these calculations. Such computational models can predict the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For instance, the characteristic stretching vibration of the nitrile (C≡N) group in benzonitrile (B105546) derivatives is typically observed in the range of 2220-2240 cm⁻¹. researchgate.net Computational methods can predict the precise wavenumber for this and other vibrational modes of this compound.

Correlation of Theoretical and Experimental Vibrational Spectra

A critical aspect of computational spectroscopy is the correlation between theoretically calculated vibrational frequencies and those obtained from experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov Theoretical calculations are performed on a single molecule in the gas phase at 0 K, whereas experimental spectra are often recorded on a solid or liquid sample at room temperature. These differences in conditions can lead to discrepancies between the predicted and observed spectra.

To bridge this gap, a scaling factor is often applied to the computed vibrational frequencies. This empirical adjustment helps to account for systematic errors in the computational methods and the effects of the experimental environment. The strong correlation between the scaled theoretical frequencies and the experimental data allows for a more reliable assignment of the observed spectral bands to specific molecular vibrations. For example, in studies of similar halogenated benzonitriles, a good agreement is often found between the theoretical and experimental data after scaling, validating the computational model used. nih.gov

Below is a hypothetical data table illustrating the kind of correlation that could be expected for this compound, based on findings for analogous compounds.

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (methyl) | 3050 | 2989 | 2990 |

| C≡N stretch | 2280 | 2234 | 2235 |

| C-F stretch | 1250 | 1225 | 1228 |

| C-Cl stretch | 750 | 735 | 738 |

Potential Energy Distribution (PED) Analysis for Mode Assignment

While computational methods can predict a large number of vibrational frequencies, assigning each frequency to a specific molecular motion can be complex, as different vibrations can be coupled. Potential Energy Distribution (PED) analysis is a technique used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. researchgate.netnih.gov

This analysis is crucial for an unambiguous assignment of the vibrational modes. researchgate.net For a molecule like this compound, with multiple substituents on the benzene ring, many vibrational modes will be mixtures of various stretching and bending motions. PED analysis can deconvolute these complex vibrations and provide a detailed understanding of the molecule's dynamics. For example, a PED analysis might reveal that a particular vibrational mode is composed of 60% C-C stretching, 20% C-H in-plane bending, and 20% C-F stretching.

Conformational Analysis and Energy Minima Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary focus of conformational analysis would be the rotation of the methyl group attached to the benzene ring. Due to the presence of adjacent chloro and fluoro substituents, the rotation of the methyl group is expected to have a relatively low energy barrier.

Computational methods can be used to explore the potential energy surface of the molecule as a function of the dihedral angle of the methyl group. By performing these calculations, it is possible to identify the most stable conformations, which correspond to energy minima on the potential energy surface. The stability of different conformers is influenced by factors such as steric hindrance and electrostatic interactions between the methyl hydrogens and the adjacent halogen atoms. libretexts.org

The results of such a study would indicate the preferred orientation of the methyl group and the energy barriers to its rotation. This information is valuable for understanding the molecule's flexibility and its interactions with its environment.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry also offers powerful tools for predicting the most likely pathways for chemical reactions and for analyzing the high-energy transition states that connect reactants and products. For this compound, these methods could be used to investigate its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

Modern approaches to reaction pathway prediction often combine quantum mechanical calculations with machine learning algorithms. researchgate.netnih.gov These methods can explore a vast chemical space to identify plausible reaction intermediates and products. researchgate.net By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed.

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide crucial insights into the mechanism of the reaction. For instance, in a substitution reaction, the analysis could reveal whether the reaction proceeds through a concerted mechanism or a multi-step pathway involving intermediates. These computational studies are essential for understanding the underlying principles governing the chemical behavior of this compound.

Chemical Reactivity and Transformation Studies of 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings, particularly those bearing electron-withdrawing groups and good leaving groups. wikipedia.org In the case of 6-Chloro-2,4-difluoro-3-methylbenzonitrile, the nitrile group (-CN) acts as a potent electron-withdrawing substituent, activating the aryl ring for nucleophilic attack. The presence of three halogen atoms—one chlorine and two fluorine atoms—provides multiple sites for substitution.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The reactivity of this compound in SNAr reactions is dictated by the nature of the attacking nucleophile and the relative lability of the halogen leaving groups. Generally, in SNAr reactions, the rate of substitution follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. This suggests that the fluorine atoms at positions 2 and 4 are more susceptible to substitution than the chlorine atom at position 6.

Amines: Reactions with primary and secondary amines are expected to proceed readily, displacing one of the fluorine atoms to form the corresponding amino-substituted benzonitriles. The choice of amine and reaction conditions can influence the outcome. For instance, the reaction with a primary amine could potentially lead to the formation of a secondary amine if the initial product undergoes further reaction.

Alcohols: Alkoxides, the conjugate bases of alcohols, are potent nucleophiles that can participate in SNAr reactions. The reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to yield a methoxy-substituted difluorobenzonitrile.

Thiols: Thiolates, derived from thiols, are excellent nucleophiles and are known to readily displace halogens in SNAr reactions. The reaction with a thiolate, for example, would result in the formation of a thioether derivative.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagent | Expected Product (Major Isomer) |

| Primary Amine (R-NH₂) | R-NH₂ | 6-Chloro-2-(R-amino)-4-fluoro-3-methylbenzonitrile or 6-Chloro-4-(R-amino)-2-fluoro-3-methylbenzonitrile |

| Secondary Amine (R₂NH) | R₂NH | 6-Chloro-2-(R₂-amino)-4-fluoro-3-methylbenzonitrile or 6-Chloro-4-(R₂-amino)-2-fluoro-3-methylbenzonitrile |

| Alcohol (R-OH) | NaOR | 6-Chloro-2-alkoxy-4-fluoro-3-methylbenzonitrile or 6-Chloro-4-alkoxy-2-fluoro-3-methylbenzonitrile |

| Thiol (R-SH) | NaSR | 6-Chloro-2-(alkylthio)-4-fluoro-3-methylbenzonitrile or 6-Chloro-4-(alkylthio)-2-fluoro-3-methylbenzonitrile |

Regioselectivity and Stereoselectivity in SNAr Reactions

The regioselectivity of SNAr reactions on this compound is a critical aspect, determining which of the three halogen atoms is preferentially substituted. The directing effect of the substituents on the aromatic ring plays a crucial role. The nitrile group, being a meta-director in electrophilic aromatic substitution, is an ortho, para-director in nucleophilic aromatic substitution. Therefore, it activates the positions ortho and para to it for nucleophilic attack.

In this molecule, the fluorine at C-2 is ortho to the nitrile group, and the fluorine at C-4 is para to the nitrile group. The chlorine at C-6 is also ortho to the nitrile group. However, the superior leaving group ability of fluoride (B91410) over chloride in SNAr reactions strongly suggests that substitution will occur preferentially at either the C-2 or C-4 position.

The relative reactivity of the C-2 and C-4 positions can be influenced by both electronic and steric factors. The methyl group at C-3 may exert some steric hindrance at the adjacent C-2 and C-4 positions. Computational studies and experimental evidence on similar polysubstituted aromatic compounds are often required to definitively predict the major regioisomer.

Stereoselectivity is generally not a factor in these SNAr reactions unless the nucleophile or the resulting product contains a chiral center. The substitution occurs at an sp²-hybridized carbon of the aromatic ring, which is achiral.

Reactions Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be transformed into other valuable functionalities.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions. For this compound, hydrolysis would yield 6-Chloro-2,4-difluoro-3-methylbenzoic acid. This reaction typically proceeds via the formation of an intermediate amide.

Reaction Scheme: this compound + 2 H₂O → 6-Chloro-2,4-difluoro-3-methylbenzoic acid + NH₃

This transformation is valuable for introducing a carboxylic acid group, which can then be used for further synthetic manipulations.

Reduction to Amines

The nitrile group can be reduced to a primary amine (benzylamine derivative) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney nickel, palladium, or platinum), and other hydride reagents. The reduction of this compound would produce (6-Chloro-2,4-difluoro-3-methylphenyl)methanamine.

Reaction Scheme: this compound + [Reducing Agent] → (6-Chloro-2,4-difluoro-3-methylphenyl)methanamine

This reaction provides a route to primary amines, which are important building blocks in medicinal chemistry and materials science.

Cycloaddition Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would yield a tetrazole derivative.

Reaction Scheme (with an azide): this compound + R-N₃ → 5-(6-Chloro-2,4-difluoro-3-methylphenyl)-1-R-tetrazole

These cycloaddition reactions are powerful tools for the construction of heterocyclic systems, which are prevalent in pharmaceuticals and other functional molecules.

The following table summarizes the transformations of the nitrile group in this compound.

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 6-Chloro-2,4-difluoro-3-methylbenzoic acid |

| Reduction | LiAlH₄ or H₂/Catalyst | (6-Chloro-2,4-difluoro-3-methylphenyl)methanamine |

| [3+2] Cycloaddition | R-N₃ | 5-(6-Chloro-2,4-difluoro-3-methylphenyl)-1-R-tetrazole |

Reactions at the Methyl Group of this compound

The reactivity of the methyl group in this compound is significantly influenced by its position on the aromatic ring, which is substituted with electron-withdrawing fluorine and nitrile groups. These substituents can affect the stability of potential intermediates, thereby dictating the feasibility and outcomes of reactions at the benzylic position.

Side-Chain Functionalization (e.g., Benzylic Halogenation)

Benzylic halogenation involves the substitution of a hydrogen atom on a methyl group attached to an aromatic ring with a halogen. This reaction typically proceeds via a free-radical mechanism, which is initiated by heat or light. The stability of the benzylic radical intermediate is a key factor in determining the reaction's success.

Common reagents used for benzylic bromination include N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). For chlorination, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed.

Table 1: General Conditions for Benzylic Halogenation of Alkylbenzenes

| Reagent | Conditions | Product |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), heat/light | Bromomethyl derivative |

| N-Chlorosuccinimide (NCS) | Radical initiator (AIBN, BPO), heat/light | Chloromethyl derivative |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (AIBN, BPO), heat/light | Chloromethyl derivative |

Metal-Catalyzed Coupling Reactions of this compound

The chlorine atom in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is influenced by the electronic nature of the aromatic ring and the specific catalytic system employed. The presence of electron-withdrawing groups can enhance the reactivity of the aryl chloride towards oxidative addition, a key step in many cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. While specific examples involving this compound are not detailed in the available literature, the reaction is widely used for the arylation of aryl chlorides.

The electron-deficient nature of the aromatic ring in this compound would likely facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. However, the choice of ligand, base, and solvent is crucial for a successful transformation, especially with a sterically hindered and electronically demanding substrate. Modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) are often effective for the coupling of challenging aryl chlorides.

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane |

| [Pd(allyl)Cl]₂ | cataCXium® A, Q-Phos | NaOtBu, K₃PO₄ | THF, Toluene |

Heck Coupling

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in a Heck reaction would depend on the efficiency of the oxidative addition step. The electron-withdrawing substituents on the aromatic ring should favor this step.

The choice of catalyst, ligand, base, and solvent system is critical to achieve good yields and selectivity. Phosphine ligands or N-heterocyclic carbene (NHC) ligands are commonly employed in Heck reactions with aryl chlorides.

Ullmann Coupling

The Ullmann coupling is a copper-catalyzed reaction used to form biaryl compounds from two aryl halides. The classic Ullmann reaction requires harsh conditions (high temperatures), but modern modifications using palladium or nickel catalysts, or copper catalysts with specific ligands, allow the reaction to proceed under milder conditions. An Ullmann-type reaction could potentially be used to synthesize a symmetrical biaryl from this compound or to couple it with another aryl halide.

Other Cross-Coupling Methodologies

Other metal-catalyzed cross-coupling reactions could also be applicable to this compound. These include:

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, which could be used to introduce an amino group in place of the chlorine atom.

Sonogashira Coupling: A palladium-catalyzed reaction between an aryl halide and a terminal alkyne to form a carbon-carbon bond.

Stille Coupling: A palladium-catalyzed reaction involving an organotin compound and an organic halide.

The success of these reactions would heavily depend on the optimization of the catalytic system to overcome the potential challenges posed by the specific substitution pattern of this compound.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Metal Catalyst | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Ullmann | Aryl halide | Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C |

| Stille | Organostannane | Palladium | C-C |

Electrochemical Behavior and Redox Properties

Due to the lack of available research, a detailed analysis of the electrochemical behavior and redox properties of this compound cannot be compiled.

Role of 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented pathways detailing the direct conversion of 6-Chloro-2,4-difluoro-3-methylbenzonitrile into commercialized Active Pharmaceutical Ingredients (APIs) are not extensively available, the structural motifs present in this compound are of significant interest in medicinal chemistry. Halogenated benzonitriles are common precursors for a wide range of therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups in drug molecules. The chloro and methyl groups offer further points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.

Research in the broader class of fluorinated benzonitriles indicates their use in the synthesis of kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders. The specific substitution pattern of this compound makes it a potential starting material for APIs where precise control over electronic and steric properties is crucial for biological activity.

Scaffold for the Development of Agrochemicals and Related Compounds

In the field of agrochemicals, halogenated aromatic compounds are fundamental to the design of new herbicides, fungicides, and insecticides. The nitrile group is a common feature in many commercial pesticides, and the specific combination of halogens and a methyl group on the benzene (B151609) ring can impart potent biological activity. While direct evidence of this compound's use in currently registered agrochemicals is limited in available literature, its structure is analogous to intermediates used in the synthesis of established crop protection agents. For instance, related difluoro- and chloro-substituted aromatic compounds are known precursors for insecticides that act as chitin (B13524) synthesis inhibitors. The unique arrangement of substituents in this compound provides a distinct scaffold for the development of new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Intermediate in Materials Science Research

The application of fluorinated organic molecules in materials science is a rapidly growing field, driven by the unique properties that fluorine imparts, such as high thermal stability, chemical resistance, and specific electronic characteristics.

Monomer in Polymer Synthesis

Although specific examples of polymers synthesized directly from this compound are not widely reported, its structure suggests potential as a monomer for high-performance polymers. The nitrile group can undergo polymerization reactions, and the aromatic core with its halogen substituents would likely contribute to a polymer with high thermal stability and low flammability. Such materials could be suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Component in Functional Organic Materials

Fluorinated benzonitriles are known to be used in the synthesis of functional organic materials, such as those for organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of fluorine atoms can modulate the electronic properties of organic molecules, influencing their charge transport characteristics and photophysical behavior. The specific substitution pattern of this compound could be leveraged to create novel materials with tailored electronic and optical properties for advanced applications.

Design and Synthesis of Derivatives for Specific Applications

The reactivity of the nitrile and halogen substituents on this compound allows for the design and synthesis of a wide array of derivatives. The nitrile group can be converted into various other functional groups, including amides, carboxylic acids, and amines, which serve as handles for further chemical transformations. The chlorine and fluorine atoms can also be substituted under specific reaction conditions, providing pathways to a diverse range of new chemical entities. This versatility makes this compound a valuable starting point for creating libraries of novel compounds for screening in drug discovery, agrochemical research, and the development of new materials.

Environmental and Sustainable Aspects of 6 Chloro 2,4 Difluoro 3 Methylbenzonitrile Chemistry

Development of Eco-Friendly Synthetic Routes

Traditional synthetic routes for aromatic nitriles and fluorinated compounds often involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. In response, researchers are actively developing greener alternatives applicable to the synthesis of complex molecules such as 6-Chloro-2,4-difluoro-3-methylbenzonitrile.

Catalytic and Solvent Innovations: A key focus in green synthesis is the replacement of hazardous reagents and solvents. For the synthesis of benzonitriles, ionic liquids have emerged as promising recyclable agents that can act as solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. researchgate.netrsc.org For instance, a novel route for benzonitrile (B105546) synthesis utilizes a hydroxylamine-based ionic liquid, achieving a 100% yield and allowing for easy recovery and reuse of the ionic liquid. rsc.org Electrochemical methods are also gaining traction for the synthesis of fluorinated aromatics, offering a sustainable alternative to traditional fluorinating agents which can be expensive and difficult to handle. numberanalytics.comnumberanalytics.com

Alternative Reagent Strategies: To circumvent the use of highly toxic cyanide reagents, cyanide-free synthetic pathways are being explored. One such approach is the van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles under mild conditions, a process that has been successfully adapted to continuous flow chemistry for improved safety and efficiency. rsc.org Photochemical methods, which utilize light to drive reactions, offer another sustainable route for nitrile synthesis from alcohols without the need for metal catalysts or hazardous reagents like hydrogen cyanide. organic-chemistry.org

Biocatalytic Approaches: Biocatalysis presents a highly sustainable option for chemical synthesis. Enzymes, such as aldoxime dehydratases, can convert aldoximes to nitriles under mild, aqueous conditions. mdpi.com This approach avoids harsh chemicals and high temperatures, and can be applied to a broad range of substrates. The use of whole-cell biocatalysts is particularly promising for industrial-scale production. mdpi.com Furthermore, enzymatic systems are being developed for the synthesis of fluorinated compounds, which could provide a future green pathway for intermediates used in the production of this compound. nih.gov

Table 1: Comparison of Synthetic Routes for Benzonitriles

| Method | Key Features | Environmental Advantages |

|---|---|---|

| Traditional (e.g., Ammoxidation) | High temperatures (400-450°C), metal oxide catalysts. wikipedia.org | Established industrial process. |

| Ionic Liquid Catalysis | Uses recyclable ionic liquids as both solvent and catalyst. researchgate.netrsc.orgrsc.org | Eliminates metal salt catalysts, simplifies separation, recyclable. rsc.org |

| Photochemical Synthesis | Uses light energy, can be metal-free and cyanide-free. organic-chemistry.org | Mild conditions, avoids toxic reagents like HCN. organic-chemistry.org |

| Biocatalysis (Aldoxime Dehydratases) | Employs enzymes in aqueous media at mild temperatures. mdpi.com | Cyanide-free, uses renewable resources, energy-efficient. mdpi.com |

| Cyanide-Free (e.g., van Leusen) | Uses alternative reagents like TosMIC. rsc.org | Avoids highly toxic cyanide compounds, improved safety. rsc.org |

Waste Minimization and By-Product Management

Effective waste management is a cornerstone of sustainable chemical manufacturing. For a multi-substituted compound like this compound, the synthesis can generate a variety of by-products and waste streams that require careful management.

By-Product Considerations in Traditional Routes: In conventional syntheses of benzonitriles, such as the ammoxidation of substituted toluenes, by-products can include carbon oxides and other nitriles. medcraveonline.com The Rosenmund-von Braun reaction, another classical method, uses copper cyanide and can lead to cyanide-containing waste streams that require detoxification. wikipedia.org The management of these by-products is crucial to mitigate environmental impact.

Process Optimization and Recycling: Continuous flow chemistry, as demonstrated in the cyanide-free synthesis of nitriles, allows for precise control over reaction parameters, which can maximize yield and reduce by-product formation. rsc.org Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy for waste minimization in the synthesis of halogenated aromatics. rsc.org

Photodegradation and Environmental Fate Studies (excluding ecotoxicity)

The environmental fate of a synthetic chemical is determined by its persistence and degradation pathways. For this compound, the presence of both carbon-fluorine and carbon-chlorine bonds, along with an aromatic nitrile group, suggests a complex environmental profile. While specific studies on this compound are limited, its behavior can be inferred from related chemical structures.

Persistence of Fluorinated Compounds: The carbon-fluorine bond is exceptionally strong, which imparts high stability to fluorinated compounds. acs.org This stability is a double-edged sword: while it makes them useful in many applications, it also leads to significant environmental persistence, as seen with per- and polyfluoroalkyl substances (PFAS). acs.orgnih.gov It is therefore plausible that this compound could be resistant to degradation, particularly with respect to its fluorinated components. The ultimate fate of such compounds can involve long-range transport in the atmosphere and subsequent deposition in remote environments. dioxin20xx.org

Potential Degradation Pathways: Despite the stability of the C-F bond, other parts of the molecule may be more susceptible to degradation. Halogenated compounds can undergo photodegradation (degradation by sunlight). mdpi.commdpi.com For example, the brominated nitrile DBNPA is known to degrade in the environment through both photodegradation and hydrolysis. wikipedia.org This suggests that the chloro-substituent and the nitrile group of this compound could be potential sites for environmental transformation. The nitrile group, in particular, can be susceptible to biodegradation, as studies have shown bacteria capable of degrading benzonitrile. researchgate.net In aquatic environments containing nitrate (B79036) or nitrite (B80452), photochemical reactions can lead to the nitration of aromatic compounds, representing another potential transformation pathway. nih.gov

Table 2: Potential Environmental Fate of this compound

| Molecular Feature | Potential Environmental Behavior | Rationale/Analogous Compounds |

|---|---|---|

| Difluoro Aromatic Ring | High persistence, resistance to degradation. | Strong C-F bond, behavior of PFAS. acs.orgnih.gov |

| Chloro Substituent | Potential for photodegradation and other transformations. | General reactivity of halogenated aromatics. mdpi.com |

| Nitrile Group | Susceptible to hydrolysis and biodegradation. | Studies on benzonitrile and DBNPA degradation. wikipedia.orgresearchgate.net |

| Aromatic System | Can undergo photochemical reactions like photonitration. | Reactions of aromatic compounds in the presence of nitrate/nitrite. nih.gov |

Future Research Directions and Perspectives

Exploration of New Reaction Pathways and Catalytic Systems

The industrial synthesis of benzonitriles often relies on established methods like the ammoxidation of toluene (B28343) derivatives. medcraveonline.com However, future research will likely focus on developing more efficient and selective catalytic systems. One promising avenue is the use of transition metal oxide clusters fabricated within the pores of zeolites. medcraveonline.com These nanostructured catalysts offer a confined reaction space (sub-nano spaces) that can suppress undesirable side reactions, such as the combustion of reactants, even at higher concentrations. medcraveonline.com This allows for higher yields and selectivity towards the desired nitrile product.

Another area of exploration involves the use of low-valent transition metal catalysts. For instance, catalytic systems composed of titanium chlorido complexes and magnesium have shown potential for the cyclotrimerization of benzonitriles to form 2,4,6‐triaryl‐1,3,5‐triazines. researchgate.net Investigating similar low-valent systems for the synthesis or transformation of 6-Chloro-2,4-difluoro-3-methylbenzonitrile could unlock novel reaction pathways. Research into these systems would aim to reduce catalyst loading, eliminate the need for base additives, and perform reactions under milder conditions.

Table 1: Comparison of Potential Catalytic Systems for Benzonitrile (B105546) Synthesis

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Zeolite-Supported Metal Oxides | Transition metal (e.g., Ni, Co, V, Mo) oxide clusters fabricated in zeolite pores. medcraveonline.com | High selectivity by suppressing combustion; allows for higher reactant concentrations. medcraveonline.com |

| Low-Valent Titanium Complexes | Generated from precursors like Cp₂TiCl₂ with a reducing agent (e.g., Mg). researchgate.net | Potential for novel transformations (e.g., cyclotrimerization); may operate under milder conditions. researchgate.net |

| Lewis Acid/Base Systems | Catalysts such as SmI₂ or ZnCl₂ often used with amine additives. researchgate.net | Established method for certain nitrile transformations, offering a baseline for comparison. researchgate.net |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the development and application of advanced in-situ spectroscopic techniques are crucial. Real-time monitoring of the synthesis or subsequent reactions of this compound can provide invaluable data on reaction kinetics, intermediate formation, and catalyst behavior.

Techniques such as Process Analytical Technology (PAT), often integrated with flow chemistry systems, enable continuous analysis. nih.gov Future research could focus on adapting methods like high-resolution Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) for the online monitoring of reactions involving halogenated benzonitriles. This would allow for precise control over reaction parameters, leading to improved yields and purity while minimizing the formation of impurities. For example, quantum mechanical computational techniques like Density Functional Theory (DFT) can be used to predict vibrational spectra and NMR chemical shifts, which can then be compared with experimental in-situ data to identify transient species and elucidate reaction mechanisms. prensipjournals.com

Rational Design of Derivatives for Enhanced Selectivity and Efficiency

Rational, structure-based design is a powerful strategy for developing derivatives of this compound with tailored properties. By systematically modifying the substituents on the phenyl ring, researchers can fine-tune the molecule's electronic and steric characteristics to enhance its reactivity, selectivity, or utility as a building block in larger molecular scaffolds.

For instance, guided by computational modeling and an understanding of reaction mechanisms, derivatives could be designed to improve performance in specific applications, such as in the synthesis of pharmaceuticals or agrochemicals. nih.govnih.gov This approach involves creating a library of related compounds by, for example, altering the methyl group or substituting the chlorine and fluorine atoms, and then screening them for desired properties. This methodology has been successfully applied to design selective kinase inhibitors from substituted quinazoline (B50416) and pyrimidine (B1678525) scaffolds, demonstrating the power of targeted molecular design. nih.govnih.gov Applying these principles could lead to new derivatives of this compound with superior performance characteristics.

Machine Learning and AI in Predicting Reactivity and Properties